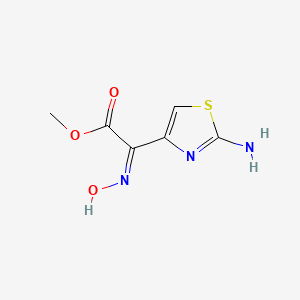
Benzothiazole, 2-(dodecylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-(dodecylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is characterized by the presence of a dodecylthio group at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 2-(dodecylthio)-, the synthesis can be achieved through the reaction of 2-aminothiophenol with dodecylthiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly used. For example, a microwave-accelerated condensation of 2-aminothiophenol and dodecylthiol in an ionic liquid can provide Benzothiazole, 2-(dodecylthio)- under solvent and catalyst-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazole, 2-(dodecylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-(dodecylthio)- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position, commonly used as a vulcanization accelerator.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position, used in the synthesis of various pharmaceuticals.
Uniqueness
Benzothiazole, 2-(dodecylthio)- is unique due to the presence of the dodecylthio group, which imparts distinct physicochemical properties and enhances its lipophilicity. This modification can lead to improved biological activity and increased potential for industrial applications compared to other benzothiazole derivatives .
Propiedades
Número CAS |
106184-47-8 |
|---|---|
Fórmula molecular |
C19H29NS2 |
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
2-dodecylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H29NS2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-20-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3 |
Clave InChI |
ZJCGCYWSOGPALF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)






![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-undecylethanediamide](/img/structure/B15081806.png)

![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)

